molecular formula C8H19N3 B7932078 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine

2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine

Cat. No.: B7932078
M. Wt: 157.26 g/mol
InChI Key: KMMQSADPMLCCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine is a chemical compound belonging to the class of piperazine derivatives. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by its molecular structure, which includes a piperazine ring substituted with two methyl groups at positions 2 and 4, and an ethylamine group attached to the nitrogen atom at position 1.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 2,4-dimethyl-piperazine with ethylamine under specific conditions, such as elevated temperature and pressure, in the presence of a suitable catalyst.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques, such as continuous flow reactors or large-scale batch processes, to ensure efficiency and consistency in production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions may involve the replacement of hydrogen atoms on the piperazine ring with other functional groups, using reagents like halides or sulfonates.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Halides (e.g., chlorine, bromine), sulfonates (e.g., tosyl chloride)

Major Products Formed:

  • Oxidation: Piperazine-2,4-dione derivatives

  • Reduction: Reduced piperazine derivatives

  • Substitution: Halogenated or sulfonated piperazine derivatives

Scientific Research Applications

2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine has various applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor in drug synthesis.

  • Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine is similar to other piperazine derivatives, such as aminoethylpiperazine and various halogenated piperazines. its unique structural features, such as the presence of methyl groups at positions 2 and 4, contribute to its distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity compared to other compounds in the same class.

Comparison with Similar Compounds

  • Aminoethylpiperazine

  • Halogenated piperazines (e.g., 2-chloro-piperazine, 2-bromo-piperazine)

  • Piperazine-2,4-dione derivatives

Properties

IUPAC Name

2-(2,4-dimethylpiperazin-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c1-8-7-10(2)5-6-11(8)4-3-9/h8H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMQSADPMLCCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.